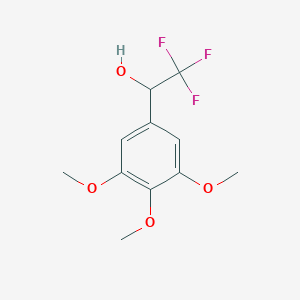

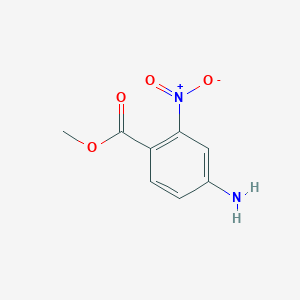

![molecular formula C8H12N2O2 B1317072 2,8-二氮杂螺[4.5]癸烷-1,3-二酮 CAS No. 2079-25-6](/img/structure/B1317072.png)

2,8-二氮杂螺[4.5]癸烷-1,3-二酮

描述

“2,8-Diazaspiro[4.5]decane-1,3-dione” is a chemical compound with a unique and complex molecular structure . It belongs to the class of spiro compounds and contains a diazaspiro ring system . The presence of a phenyl group in its structure adds to its aromatic and potentially reactive properties .

Synthesis Analysis

A simple, fast, and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been developed . The reactions described herein proceed readily, with high yields and no further purification . Therefore, the proposed method, with an overall yield of 60%, offers a facile pathway to the synthesis of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (hydantoins), which constitute a privileged class of heterocyclic scaffolds with pharmacological interest .

Molecular Structure Analysis

The molecular formula of “2,8-Diazaspiro[4.5]decane-1,3-dione” is C8H12N2O2 . It has an average mass of 140.226 Da and a monoisotopic mass of 140.131348 Da .

Chemical Reactions Analysis

The stereochemical result of the Bucherer-Bergs reaction, which includes a series of sequential chemical steps, is due to the high stereodirecting nucleophilic attack of the first CN-particle on the carbonyl group of piperidine-4-one . This forms a 4a-cyano-4e-hydroxypiperidine .

Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 204.66 . The storage temperature is recommended to be at room temperature, in a sealed and dry environment .

科学研究应用

Muscarinic Receptor Binding and Agonistic Activities

一系列化合物,包括2,8-二氮杂螺[4.5]癸烷-1,3-二酮衍生物已经合成并测试其对肌氨酸受体结合亲和力。一些衍生物,如2-甲氧基-2,8-二氮杂螺[4.5]癸烷-1,3-二酮,在M1肌氨酸受体上显示出选择性激动活性,表明它们在逆转认知障碍方面具有潜力。然而,这些化合物在低剂量下也显示出外周效应,导致探索共轭形式以减少副作用(Ishihara et al., 1992)。

Anticonvulsant and Anxiolytic Potential

一些2,8-二氮杂螺[4.5]癸烷-1,3-二酮衍生物已被研究其作为抗惊厥药物的潜力。某些化合物在癫痫模型中显示出显著的保护效果,与标准药物相比,突出了它们在开发新的抗惊厥药物中的相关性。此外,一些衍生物已被研究其抗焦虑特性,重点放在受体结合亲和力和潜在的治疗应用上(Madaiah et al., 2012)。

Crystal Structure and Molecular Interactions

已研究了某些2,8-二氮杂螺[4.5]癸烷-1,3-二酮衍生物的晶体结构,以了解其分子构象和相互作用。这些研究对设计具有期望药理特性的分子以及理解结构与生物活性之间的关系至关重要(Rohlíček et al., 2010)。

Synthesis and Structural Studies

已开发了各种合成方法以生产2,8-二氮杂螺[4.5]癸烷-1,3-二酮及其衍生物。这些方法侧重于成本效益、高产率和简单性,有助于为研究和潜在治疗用途生产这些化合物。结构研究提供了对这些化合物性质的洞察,有助于开发更有效的药物(Pardali et al., 2021)。

Hypoglycemic Activity

一些2,8-二氮杂螺[4.5]癸烷-1,3-二酮衍生物已被评估其降血糖潜力。涉及雄性雪白大鼠的研究表明显著的血糖水平降低,有时优于标准药物。这表明这些化合物在开发新的糖尿病治疗方法中具有潜力(Iqbal et al., 2012)。

Supramolecular Architecture and Design

对各种2,8-二氮杂螺[4.5]癸烷-1,3-二酮衍生物的合成和分析对于理解晶体结构中的超分子排列做出了重要贡献。这些研究对于设计新材料和药物具有重要意义,突显了分子结构在确定物理和化学性质中的作用(Lazić et al., 2022)。

Antidementia Drug Design

对2,8-二氮杂螺[4.5]癸烷-1,3-二酮衍生物的研究为设计用于抗痴呆药物的肌氨酸激动剂提供了宝贵的见解。探讨了肌氨酸活性的结构要求,有助于开发更具针对性和有效性的认知障碍治疗(Tsukamoto et al., 1993)。

安全和危害

The compound is classified under the GHS07 hazard class . It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .

属性

IUPAC Name |

2,8-diazaspiro[4.5]decane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c11-6-5-8(7(12)10-6)1-3-9-4-2-8/h9H,1-5H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODIALSWFWKWMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576658 | |

| Record name | 2,8-Diazaspiro[4.5]decane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-Diazaspiro[4.5]decane-1,3-dione | |

CAS RN |

2079-25-6 | |

| Record name | 2,8-Diazaspiro[4.5]decane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Iodo-1H-benzo[d]imidazole](/img/structure/B1316998.png)

![Imidazo[1,2-a]pyridin-8-amine](/img/structure/B1317003.png)

![9,9'-Spirobi[fluorene]-2,2'-diamine](/img/structure/B1317005.png)

![2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1317006.png)

![[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B1317013.png)